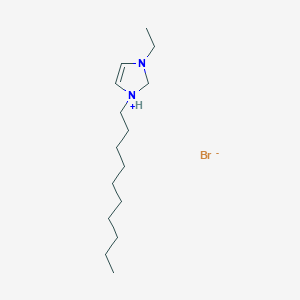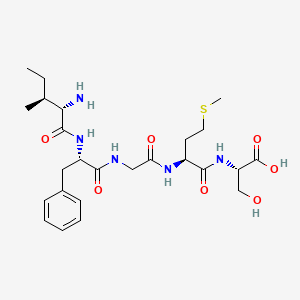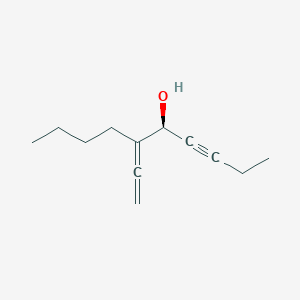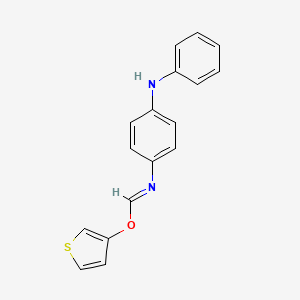
1-Decyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Decyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium bromide is a quaternary ammonium compound belonging to the imidazolium family. This compound is characterized by its unique structure, which includes a decyl chain and an ethyl group attached to the imidazolium ring. It is known for its applications in various fields, including chemistry, biology, and industry, due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Decyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 1-ethylimidazole with decyl bromide under reflux conditions in an aprotic solvent such as acetonitrile. The reaction is usually carried out in the presence of a base like potassium carbonate to neutralize the generated hydrogen bromide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation enhances the yield and purity of the final product.
化学反应分析
Types of Reactions: 1-Decyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as chloride, iodide, or hydroxide ions.
Oxidation and Reduction: The imidazolium ring can participate in redox reactions, although these are less common.
Complex Formation: The compound can form complexes with metal ions, which is useful in catalysis and material science.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium chloride or potassium iodide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products:
Nucleophilic Substitution: Corresponding halide or hydroxide derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the imidazolium ring.
Complex Formation: Metal-imidazolium complexes.
科学研究应用
1-Decyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis and as an ionic liquid in green chemistry.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its role in enhancing the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the formulation of surfactants, lubricants, and anti-static agents.
作用机制
The mechanism of action of 1-Decyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with biological membranes and proteins. The decyl chain allows for insertion into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The imidazolium ring can interact with protein active sites, inhibiting enzyme function and microbial growth.
相似化合物的比较
- 1-Decyl-3-methylimidazolium bromide
- 1-Decyl-3-ethylimidazolium chloride
- 1-Decyl-3-ethylimidazolium iodide
Comparison: 1-Decyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to its specific combination of a decyl chain and an ethyl group, which imparts distinct physicochemical properties. Compared to its analogs, it may exhibit different solubility, thermal stability, and biological activity, making it suitable for specific applications where these properties are advantageous.
属性
CAS 编号 |
581101-93-1 |
|---|---|
分子式 |
C15H31BrN2 |
分子量 |
319.32 g/mol |
IUPAC 名称 |
1-decyl-3-ethyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C15H30N2.BrH/c1-3-5-6-7-8-9-10-11-12-17-14-13-16(4-2)15-17;/h13-14H,3-12,15H2,1-2H3;1H |
InChI 键 |
XVXNKBMBGSTJPZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC[NH+]1CN(C=C1)CC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-2-[(2-{[2-(morpholin-4-YL)ethyl]amino}ethyl)amino]propan-1-OL](/img/structure/B14223360.png)
![1,4-Dihydropyrazino[2,3-g]quinoxaline](/img/structure/B14223369.png)


![2,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrole](/img/structure/B14223379.png)
![3-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid](/img/structure/B14223380.png)


![N-{4-[(Methanesulfonyl)amino]phenyl}glycine](/img/structure/B14223393.png)
![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14223398.png)
![[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]methanol](/img/structure/B14223404.png)
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)hexan-1-ol](/img/structure/B14223409.png)

![2-{[(2,2,6,6-Tetramethylcyclohexyl)oxy]methyl}oxirane](/img/structure/B14223418.png)
